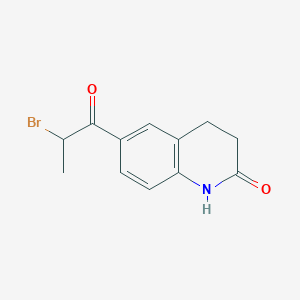

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

Vue d'ensemble

Description

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromopropanoyl group attached to the tetrahydroquinolinone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the acylation of 1,2,3,4-tetrahydroquinolin-2-one with 2-bromopropionyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reactivity of the bromopropionyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or amines.

Applications De Recherche Scientifique

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings

Mécanisme D'action

The mechanism of action of 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromopropanoyl group. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromopropionyl bromide: Used in similar synthetic applications but lacks the tetrahydroquinolinone core.

Bromoacetyl bromide: Another brominated acylating agent with different reactivity and applications.

2-Bromo-2-methylpropionic acid: Used in polymer synthesis but has a different structural framework.

Uniqueness

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of the bromopropanoyl group and the tetrahydroquinolinone core. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Activité Biologique

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This compound features a unique structure that combines a bromopropanoyl group with a tetrahydroquinolinone core, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.

- Molecular Formula : C12H14BrN

- Molecular Weight : 282.15 g/mol

- CAS Number : 62618-72-8

The biological activity of this compound may be attributed to its interaction with various biological targets. The bromopropanoyl moiety can enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various tetrahydroquinolinone derivatives showed that they possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results suggest that the compound may be developed further as an antimicrobial agent.

Anticancer Activity

Preliminary studies have also investigated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings indicate that this compound could serve as a lead compound in the development of novel anticancer therapies.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study published in the Journal of Medicinal Chemistry evaluated various tetrahydroquinolinone derivatives for their antimicrobial properties. The study found that compounds with brominated substituents exhibited enhanced activity against resistant strains of bacteria .

- Investigation of Anticancer Properties : In another study published in Cancer Research, researchers explored the effects of tetrahydroquinolinones on cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJPTQNZBAIGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516525 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62618-72-8 | |

| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.